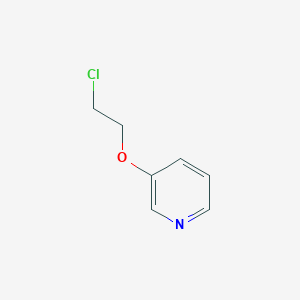
3-(2-Chloroethoxy)pyridine
Descripción
3-(2-Chloroethoxy)pyridine is a pyridine derivative featuring a 2-chloroethoxy substituent at the 3-position of the pyridine ring.
Propiedades
Fórmula molecular |
C7H8ClNO |
|---|---|
Peso molecular |
157.6 g/mol |
Nombre IUPAC |
3-(2-chloroethoxy)pyridine |
InChI |
InChI=1S/C7H8ClNO/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2 |
Clave InChI |
PJLOVJGTMBWIGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)OCCCl |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
The following table summarizes key structural and synthetic features of 3-(2-Chloroethoxy)pyridine and its analogs:
Substituent Effects on Reactivity and Properties
- Chloro vs. In contrast, the chloroethoxy group in this compound offers a balance between reactivity and stability, favoring nucleophilic displacement reactions.
- Chlorophenoxy vs. Chloroethoxy: 3-(2-Chlorophenoxy)pyridine incorporates an aromatic phenoxy group, enhancing π-π stacking interactions in molecular recognition. Its synthesis yield of 85% highlights efficient coupling methodologies .
- Steric and Electronic Effects : Bulky substituents like benzyloxy groups (e.g., 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine) reduce solubility but stabilize intermediates during multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


